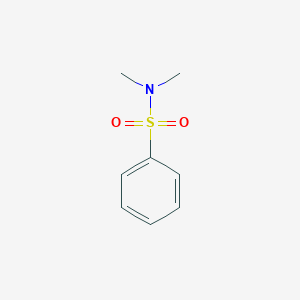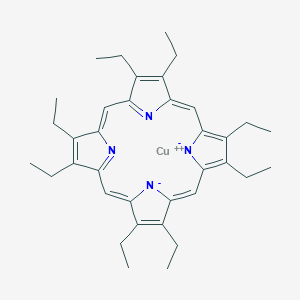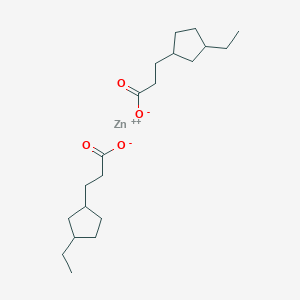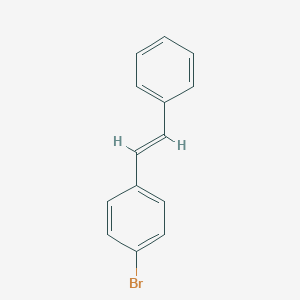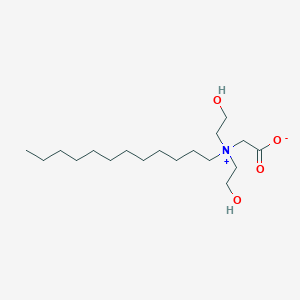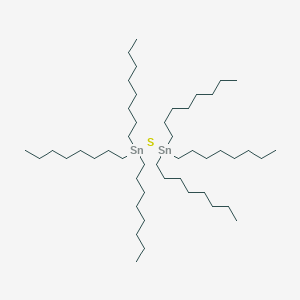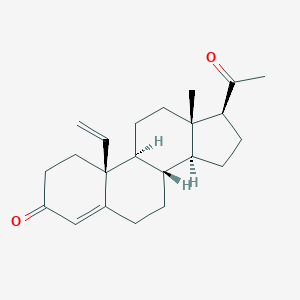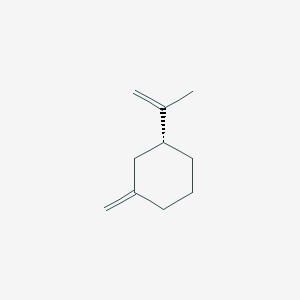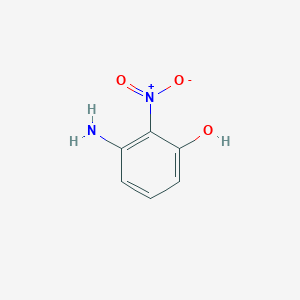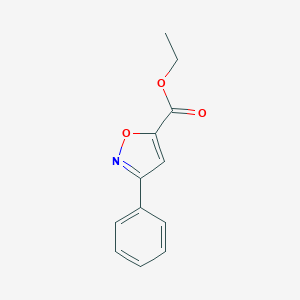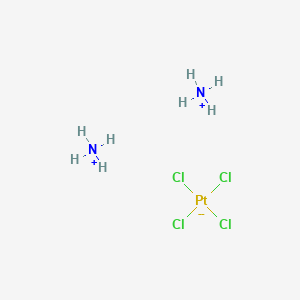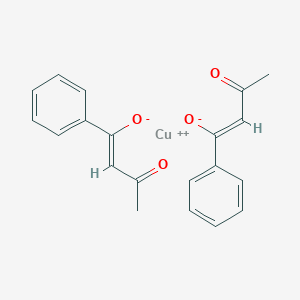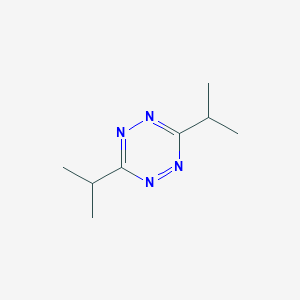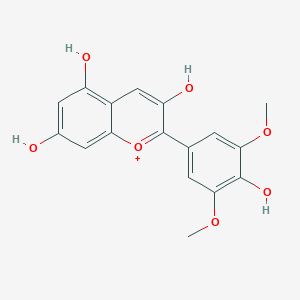
Malvidin
Vue d'ensemble
Description
Malvidin is a type of anthocyanin pigment that is commonly found in plants and fruits, such as grapes, blueberries, and raspberries. It is known for its potent antioxidant properties and has been the subject of numerous scientific studies in recent years. In
Applications De Recherche Scientifique
Cardioprotective Effects
Malvidin demonstrates significant cardioprotective effects. A study by Wei et al. (2017) found that malvidin restored the activities of endogenous antioxidants and reduced lipid peroxidation levels, which contribute to its cardioprotective properties against myocardial infarction induced by isoproterenol in rats (Wei et al., 2017).
Anticancer Potential
Malvidin exhibits potential in treating cancer, particularly leukemia. Dahlawi (2022) discovered that malvidin induced apoptosis and inhibited cell proliferation in leukemia cell lines, suggesting its use as a functional food component or nutraceutical beneficial for blood health (Dahlawi, 2022).
Osteoarthritis Management
In the context of osteoarthritis, Dai et al. (2017) reported that malvidin attenuates pain and inflammation in rats by suppressing the NF-κB signaling pathway, demonstrating its therapeutic potential for osteoarthritis treatment (Dai et al., 2017).
Mitigating Oxidative Stress and Inflammation
Bastin et al. (2020) found that malvidin inhibits inflammatory-related mediators in inflammatory diseases, making it a potential therapeutic agent for such conditions (Bastin et al., 2020).
Neuroprotective Effects
Malvidin shows neuroprotective effects against aluminum chloride-induced neurotoxicity in rats, potentially correcting Alzheimer’s disease, as studied by Gilani et al. (2022) (Gilani et al., 2022).
3D Printing Applications
The use of 3D printing techniques for controlled release of malvidin tablets has been explored by Kaur and Singh (2021), indicating its potential in pharmaceutical manufacturing (Kaur & Singh, 2021).
Antitumor Activity
Sakthivel et al. (2020) demonstrated that malvidin exhibits significant antitumor activity in vivo, suggesting its use as a potential drug target for tumor control (Sakthivel et al., 2020).
Anti-Aging Properties
Seo et al. (2016) observed that malvidin potentially inhibits the aging process by controlling oxidative stress in human lung-derived fibroblasts (Seo et al., 2016).
Sepsis-Associated Encephalopathy
Zhao et al. (2023) found that malvidin plays a protective role in sepsis-associated encephalopathy, targeting the AMPK-α/UCP2 axis to restore mitochondrial function and alleviate ROS accumulation (Zhao et al., 2023).
Propriétés
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMACGJDUUWFCH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O7+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
643-84-5 (chloride) | |
| Record name | Malvidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30146622 | |
| Record name | Malvidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malvidin | |
CAS RN |
10463-84-0 | |
| Record name | Malvidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malvidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



